molecular formula C17H16N2O2S B11259908 4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11259908
M. Wt: 312.4 g/mol
InChI Key: DIKIZGVMQUGJMC-UHFFFAOYSA-N
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Description

4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities. It has shown promising results against various bacterial and fungal strains.

    Medicine: Explored for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, leading to the inhibition of their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of bacteria or fungi, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-1,3-benzothiazole-2-amine
  • 4-ethoxy-N-(1,3-benzothiazol-2-yl)benzamide
  • 6-methyl-1,3-benzothiazol-2-amine

Uniqueness

4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the methyl group on the benzothiazole ring enhances its lipophilicity and may improve its ability to penetrate cell membranes. Additionally, the benzamide moiety contributes to its ability to form hydrogen bonds, which can influence its binding affinity to molecular targets.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C17H16N2O2S/c1-3-21-13-7-5-12(6-8-13)16(20)19-17-18-14-9-4-11(2)10-15(14)22-17/h4-10H,3H2,1-2H3,(H,18,19,20)

InChI Key

DIKIZGVMQUGJMC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C

Origin of Product

United States

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